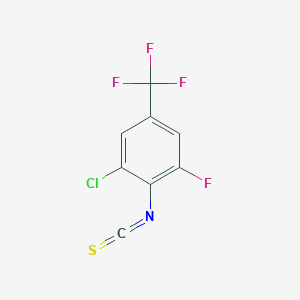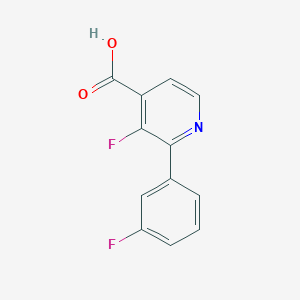
3-Fluoro-2-(3-fluorophenyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-(3-fluorophenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid This compound is characterized by the presence of two fluorine atoms, one on the phenyl ring and the other on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(3-fluorophenyl)isonicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-3-nitropyridine, followed by a fluorination reaction using tetrabutylammonium fluoride in acetonitrile. The resulting 2-trifluoromethyl-3-fluoropyridine undergoes hydrogen extraction under the action of a lithium reagent, and dried carbon dioxide gas is introduced to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-2-(3-fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-Fluoro-2-(3-fluorophenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s fluorinated structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-tuberculosis drugs.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-(3-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The fluorine atoms enhance the compound’s binding affinity and selectivity for these targets, making it a potent inhibitor .
Comparación Con Compuestos Similares
Isonicotinic Acid: A non-fluorinated analog with similar structural features but different chemical properties.
3-Fluoro-2-(trifluoromethyl)isonicotinic Acid: Another fluorinated derivative with a trifluoromethyl group instead of a phenyl group.
Uniqueness: 3-Fluoro-2-(3-fluorophenyl)isonicotinic acid is unique due to the presence of two fluorine atoms on different rings, which imparts distinct chemical and biological properties. This dual fluorination enhances its stability and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H7F2NO2 |
|---|---|
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
3-fluoro-2-(3-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(6-8)11-10(14)9(12(16)17)4-5-15-11/h1-6H,(H,16,17) |
Clave InChI |
PBRRSFPDVQAZTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NC=CC(=C2F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)
![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)


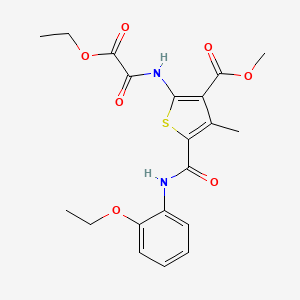
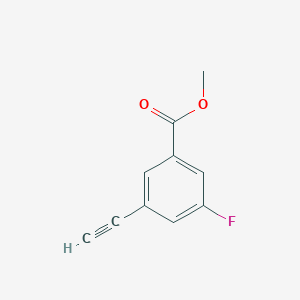
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)
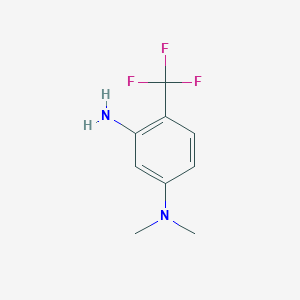
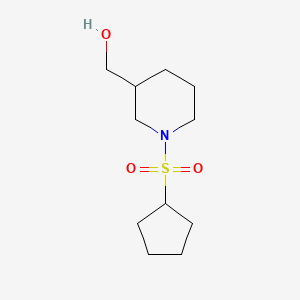
![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)

